N-(Oxan-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide
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Overview
Description
N-(Oxan-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyrimidine ring substituted with a trifluoromethyl group, and an oxan-4-yl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Oxan-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the trifluoromethyl group to the pyrimidine ring, and the attachment of the oxan-4-yl group. Common reagents used in these reactions include trifluoromethylating agents, pyrimidine derivatives, and piperidine precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-(Oxan-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including interactions with enzymes, receptors, or other biomolecules.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer properties.
Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(Oxan-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine and pyrimidine rings contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, pyrimidine-based molecules, and trifluoromethyl-substituted compounds. Examples include:
- 4-(Trifluoromethyl)pyrimidine derivatives
- Piperidine-1-carboxamide analogs
- Oxan-4-yl substituted compounds
Uniqueness
N-(Oxan-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperidine and pyrimidine rings provide structural rigidity and potential for diverse interactions.
Properties
IUPAC Name |
N-(oxan-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N4O3/c17-16(18,19)13-1-6-20-14(22-13)26-12-2-7-23(8-3-12)15(24)21-11-4-9-25-10-5-11/h1,6,11-12H,2-5,7-10H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLCMKSKPUEBCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C(=O)NC3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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